3-(Furan-2-yl)aniline

説明

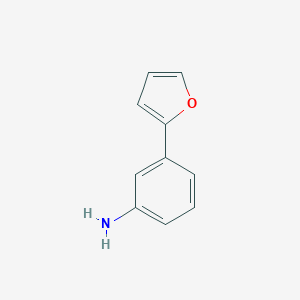

Structure

3D Structure

特性

IUPAC Name |

3-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNKACMTMZYMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400097 | |

| Record name | 3-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102269-42-1 | |

| Record name | 3-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-(Furan-2-yl)aniline for Advanced Research and Development

In the landscape of modern synthetic chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of innovation. 3-(Furan-2-yl)aniline emerges as a compound of significant interest, embodying this principle by integrating the electron-rich furan ring with the versatile aniline moiety. This unique structural arrangement provides a platform for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

The furan nucleus is a key component in numerous bioactive compounds and approved pharmaceuticals, known to impart a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] It often serves as a bioisostere for phenyl rings, a substitution that can enhance metabolic stability and modulate drug-receptor interactions.[2][3] Simultaneously, the aniline fragment offers a reactive handle for a multitude of chemical transformations, allowing for the systematic fine-tuning of a molecule's physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of 3-(Furan-2-yl)aniline, tailored for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.

Compound Identification and Physicochemical Properties

Precise identification and an understanding of the physicochemical properties of a compound are foundational for its application in any research endeavor. While extensive experimental data for 3-(Furan-2-yl)aniline is not broadly published, this section consolidates available information for its hydrochloride salt and provides context based on related structures.

The compound is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[1]

Table 1: Compound Identification and Key Properties

| Property | Value | Source |

| Chemical Name | 3-(Furan-2-yl)aniline | - |

| Synonyms | 2-(3-Aminophenyl)furan | [4] |

| CAS Number | 102269-42-1 (Free Base) | [5] |

| CAS Number | 1172481-22-9 (Hydrochloride Salt) | [1][4] |

| Molecular Formula | C₁₀H₉NO | [4] |

| Molecular Weight | 159.19 g/mol (Free Base) | [6] |

| Molecular Weight | 195.65 g/mol (Hydrochloride Salt) | [4] |

| Melting Point | 145-147 °C (Hydrochloride Salt) | [4] |

| Appearance | Data not available for free base; likely an oil or low-melting solid. | - |

Analytical Characterization: Spectroscopic Profile

Structural confirmation and purity assessment are critical. The following sections describe the expected spectroscopic signatures for 3-(Furan-2-yl)aniline, drawing comparisons with its 4-isomer where direct data is limited.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The expected chemical shifts in ¹H and ¹³C NMR are outlined below. Protonation of the aniline nitrogen to form the hydrochloride salt would induce significant downfield shifts for the aniline protons and adjacent carbons due to the electron-withdrawing effect of the -NH₃⁺ group.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Rationale / Notes |

| ¹H NMR | Aniline -NH₂ | ~5.0-5.5 | Broad singlet, exchangeable with D₂O.[7] |

| Furan-H (Position 5) | ~7.6 | Doublet. Position is distant from the amino group.[6] | |

| Aniline-H (Positions 2, 4, 6) | ~6.5-7.2 | Multiplets. Complex splitting pattern. | |

| Furan-H (Position 3) | ~6.7 | Doublet. | |

| Furan-H (Position 4) | ~6.4 | Doublet of doublets.[6] | |

| ¹³C NMR | Aniline-C (ipso to -NH₂) | ~147 | Deshielded due to nitrogen, but shielded relative to the furan-linked carbon. |

| Furan-C (ipso to Aniline) | ~155 | Deshielded due to oxygen and aromatic system. | |

| Aromatic & Furan Carbons | ~105-130 | A series of signals corresponding to the remaining carbons. |

These are predicted values based on analogous structures. For definitive assignment, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. The primary amine and the furan ring will exhibit characteristic absorption bands.

Table 3: Key FT-IR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Two sharp bands characteristic of a primary amine. |

| Amine (N-H) | Bend (Scissoring) | ~1620 | A strong band in the double-bond region.[6] |

| Aromatic C=C | Stretch | ~1600, ~1500 | Multiple sharp bands typical for aromatic systems.[6] |

| Furan Ring | Ring Vibrations | ~1580, ~1480, ~1010 | Characteristic furan ring stretches and bends.[6] |

| C-N | Stretch | ~1340-1250 | Aromatic amine C-N stretching.[6] |

Upon formation of the hydrochloride salt, the sharp N-H stretching bands would be replaced by a very broad absorption for the N⁺-H stretching of the ammonium ion, typically from 2200-3000 cm⁻¹.[8]

Mass Spectrometry (MS)

Under typical Electron Ionization (EI) conditions, the molecule is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z = 159

-

Key Fragments: Fragmentation of the furan and aniline rings would lead to fragments at m/z = 130, 104, and 77.[6] When analyzing the hydrochloride salt, the spectrum will likely be that of the free base, as the salt dissociates during ionization.[6]

Synthesis and Manufacturing Pathway

The construction of the bi-aryl C-C bond between the furan and aniline rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this transformation due to its high functional group tolerance and generally high yields.[1]

Suzuki-Miyaura Cross-Coupling: A Protocol

This protocol describes the palladium-catalyzed coupling of 3-bromoaniline with 2-furylboronic acid. The choice of a palladium catalyst, ligand, and base is crucial for optimizing reaction efficiency and minimizing side products.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

Caption: Workflow for the synthesis of 3-(Furan-2-yl)aniline.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), 2-furylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio). To this suspension, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromoaniline) is consumed.

-

Aqueous Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-(Furan-2-yl)aniline.

Chemical Reactivity and Derivatization Potential

3-(Furan-2-yl)aniline is a bifunctional molecule, offering two distinct sites for chemical modification. Understanding the reactivity of both the aniline and furan rings is key to its utility as a synthetic intermediate.

Diagram 2: Key Reactive Sites

Caption: Reactivity map of 3-(Furan-2-yl)aniline.

-

Aniline Moiety: The primary amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (Sandmeyer reaction). The aniline ring itself is activated towards electrophilic aromatic substitution at the positions ortho and para to the amine.

-

Furan Moiety: The furan ring is π-excessive and reactive towards electrophilic substitution, which preferentially occurs at the C5 position (alpha to the oxygen and remote from the aniline substituent).[9] It is, however, sensitive to strong acids, which can lead to ring-opening and polymerization.[10] Reactions like the Vilsmeier-Haack (formylation) or Friedel-Crafts acylation can be performed under controlled conditions.

Applications in Research and Drug Development

The furan-aniline scaffold is a privileged structure in medicinal chemistry. Derivatives have demonstrated a broad spectrum of biological activities, making 3-(Furan-2-yl)aniline a valuable starting point for drug discovery programs.

-

Anticancer Agents: Many heterocyclic compounds containing furan and aniline motifs are explored for their anticancer properties. For example, certain 3-furan-2-yl-acrylonitrile derivatives have been synthesized and screened for anticancer activity, showing moderate action against breast cancer cell lines.[11]

-

Antimicrobial Properties: The furan nucleus is integral to the activity of drugs like nitrofurantoin.[2][3] The electron-deficient nature of a nitrofuran ring, for instance, allows for reductive activation within bacterial cells, generating reactive intermediates that damage bacterial DNA and ribosomes.[2] This highlights the potential to develop novel antimicrobial agents from furan-aniline precursors.

-

Anti-inflammatory and Analgesic Activity: Furan-containing derivatives are known to exhibit anti-inflammatory and analgesic properties, presenting another avenue for therapeutic development.[1]

-

Materials Science: In addition to pharmaceuticals, furan derivatives are used in the synthesis of advanced polymers and materials, valued for properties like high thermal stability and chemical resistance.[1]

Safety, Handling, and Storage

As with any chemical compound, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 3-(Furan-2-yl)aniline is not detailed in the search results, general precautions for anilines should be strictly observed.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of vapors and contact with skin and eyes.[14][15]

-

Hazards: Anilines as a class are toxic if swallowed, in contact with skin, or if inhaled.[15] They are suspected of causing genetic defects and cancer and can cause damage to organs through prolonged or repeated exposure.[13][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically as hazardous waste.[12]

Conclusion

3-(Furan-2-yl)aniline stands out as a heterocyclic building block with considerable untapped potential. Its dual reactivity, combining the nucleophilicity and directing effects of the aniline group with the unique electronic properties of the furan ring, offers synthetic chemists a versatile platform for molecular design. The established utility of the furan-aniline scaffold in medicinal chemistry provides a strong rationale for its inclusion in discovery programs targeting a range of therapeutic areas. This guide has consolidated the core technical information required to effectively utilize this compound, from its synthesis and characterization to its potential applications and safe handling, empowering researchers to explore its full synthetic capabilities.

References

- BLD Pharm. 102269-42-1 | 3-(Furan-2-yl)aniline.

- MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- Sigma-Aldrich.

- CymitQuimica.

- Fisher Scientific.

- Synthesis of New 3-(Furan-2-yl)

- Benchchem. 3-(Furan-2-yl)aniline Hydrochloride | 1172481-22-9.

- PubChem. 3-(5-Methylfuran-2-yl)aniline.

- Benchchem. Application Notes and Protocols: Furan-Aniline Compounds as Versatile Intermediates for Active Pharmaceutical Ingredients.

- Flinn Scientific.

- LookChem. Cas 1172481-22-9, 3-Fur-2-ylaniline hydrochloride.

- ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)

- Benchchem. Spectroscopic comparison between 4-(Furan-2-yl)aniline and its hydrochloride salt.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)

- Benchchem. A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals.

- Scribd. Reactivity of Furan Pyrrole Thiophene An.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cas 1172481-22-9,3-Fur-2-ylaniline hydrochloride | lookchem [lookchem.com]

- 5. 102269-42-1|3-(Furan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 3-(Furan-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The integration of heterocyclic scaffolds into molecular frameworks is a cornerstone of modern medicinal chemistry. Among these, the furan-aniline motif has emerged as a particularly valuable building block due to its unique electronic properties and synthetic versatility. This guide provides an in-depth technical overview of 3-(Furan-2-yl)aniline, a key intermediate in this class. We will explore its fundamental chemical identity, detail a robust and widely-used synthetic protocol, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Strategic Importance of the Furan-Aniline Scaffold

In the landscape of drug design, the furan ring is a privileged structure. It often serves as a bioisostere for the phenyl group, offering modified steric and electronic profiles that can lead to improved metabolic stability, enhanced drug-receptor interactions, and better bioavailability.[1] The furan's oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that a simple phenyl ring cannot. When coupled with an aniline moiety—a versatile precursor for a vast array of chemical transformations—the resulting furan-aniline core becomes a powerful platform for generating diverse compound libraries.[2]

3-(Furan-2-yl)aniline, in particular, positions the reactive aniline group at the meta-position relative to the furan linkage, providing a distinct vector for molecular elaboration compared to its ortho- and para-isomers. This specific arrangement is crucial for accessing unique chemical spaces and fine-tuning the pharmacological profiles of derivative compounds.

Core Compound Profile: 3-(Furan-2-yl)aniline

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

Chemical Structure and Nomenclature

The compound consists of a furan ring linked at its 2-position to the 3-position of an aniline ring.

-

IUPAC Name: 3-(Furan-2-yl)aniline[3]

-

Synonyms: 3-(2-Furyl)aniline, Benzenamine, 3-(2-furanyl)-[4]

-

Molecular Formula: C₁₀H₉NO[3]

Caption: Chemical structure of 3-(Furan-2-yl)aniline.

Physicochemical Properties

The following table summarizes key computed properties for 3-(Furan-2-yl)aniline, which are essential for predicting its behavior in both reaction and biological systems. The hydrochloride salt is often used to improve the compound's stability and handling.[5]

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [3] |

| Monoisotopic Mass | 159.068413911 Da | [3] |

| Topological Polar Surface Area | 39.2 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | PubChem |

| Melting Point (HCl Salt) | 145-147 °C | [6] |

Synthesis and Characterization

The reliable and scalable synthesis of 3-(Furan-2-yl)aniline is paramount for its use in research and development.

Rationale for Synthetic Route Selection: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing 3-(Furan-2-yl)aniline.[5] This choice is underpinned by several key advantages:

-

High Efficiency: The reaction typically proceeds in high yields.

-

Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups, including the amine on the aniline ring, which does not require a protecting group. This reduces the number of synthetic steps, improving overall efficiency.

-

Commercial Availability of Reagents: Both 2-furylboronic acid and 3-bromoaniline (or 3-iodoaniline) are readily available starting materials.

Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 3-(Furan-2-yl)aniline.

Materials:

-

3-Bromoaniline

-

2-Furylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (1.0 eq), 2-furylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting 3-bromoaniline. This ensures the reaction has gone to completion before proceeding to work-up.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-(Furan-2-yl)aniline as a pure compound.

Caption: Experimental workflow for the synthesis of 3-(Furan-2-yl)aniline.

Applications in Drug Development

The true value of 3-(Furan-2-yl)aniline lies in its application as a versatile intermediate for constructing complex molecules with therapeutic potential.

A Scaffold for Diverse Pharmacological Agents

The furan-aniline core is present in compounds investigated for a wide array of diseases. Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][7] The aniline nitrogen serves as a convenient handle for elaboration via acylation, alkylation, or participation in further cross-coupling reactions, while the furan ring can be involved in cycloadditions or electrophilic substitution, opening pathways to novel heterocyclic systems.[7]

Mechanistic Insight: The Role of the Furan Ring in Bioactivity

To appreciate the therapeutic potential of the furan moiety, it is instructive to examine the mechanism of a well-established furan-containing drug, Nitrofurantoin. While not a furan-aniline itself, its mode of action provides an authoritative example of how the furan ring's electronics contribute to biological activity.[1][2]

Nitrofurantoin's antibacterial effect is dependent on its reductive activation within the bacterial cell.[1] Bacterial nitroreductases convert the nitro-furan into highly reactive electrophilic intermediates. These intermediates are non-specific in their targets, disrupting multiple crucial cellular processes by damaging ribosomal proteins, inhibiting DNA and RNA synthesis, and interfering with metabolic pathways. This multi-targeted mechanism is a key reason for the low incidence of bacterial resistance to the drug.

Caption: Bioactivation pathway of a nitro-furan antibacterial agent.

This mechanism underscores the furan ring's role not just as a passive scaffold but as an active participant in the drug's therapeutic effect. This principle informs the design of other furan-based molecules, including derivatives of 3-(Furan-2-yl)aniline, where the ring's electronic nature can be harnessed to achieve a desired biological outcome.

Conclusion

3-(Furan-2-yl)aniline is more than a simple chemical compound; it is a strategic building block for the synthesis of next-generation therapeutics. Its well-defined structure, robust synthetic accessibility via Suzuki-Miyaura coupling, and the inherent biological relevance of its constituent motifs make it a high-value intermediate for drug discovery. By understanding its core properties and the mechanistic principles that govern the bioactivity of the furan scaffold, researchers can effectively leverage this molecule to explore new chemical space and develop innovative treatments for a range of human diseases.

References

-

PubChem. (n.d.). 3-(5-Methylfuran-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Krasavin, M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Furan-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. (n.d.). Retrieved from [Link]

- Karaarslan, M. B., et al. (2007). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry.

-

PubChem. (n.d.). 2-(Furan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Baklanov, M. Y., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(furan-2-ylmethylene)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[(furan-2-ylmethoxy)methyl]aniline. Retrieved from [Link]

-

Chaban, T., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Growing Science. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1172481-22-9, 3-Fur-2-ylaniline hydrochloride. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-(furan-2-yl-thiophen-2-ylmethyl)aniline. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.

-

Gil, C., et al. (2011). Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(furan-3-yl)aniline. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). 3-(FURAN-2-YL)ANILINE Suppliers. Retrieved from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(FURAN-2-YL)ANILINE Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. benchchem.com [benchchem.com]

- 6. Cas 1172481-22-9,3-Fur-2-ylaniline hydrochloride | lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of 3-(Furan-2-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Furan-2-yl)aniline (C₁₀H₉NO), a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document outlines the core spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are fundamental for the unequivocal identification and purity assessment of this molecule. By integrating established analytical protocols with detailed data interpretation, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of furan-aniline derivatives.

Introduction and Molecular Structure

3-(Furan-2-yl)aniline is a bifunctional molecule incorporating both a furan and an aniline moiety. This unique combination of a π-electron-rich furan ring and a nucleophilic aniline ring makes it a valuable building block in the synthesis of more complex chemical entities. Accurate and thorough characterization is the bedrock of reliable scientific research, ensuring that the material being studied is indeed the correct compound and of sufficient purity. This guide establishes a self-validating framework where NMR, IR, and MS data are used in concert to provide a complete and unambiguous structural profile.

The molecular structure and atom numbering scheme for 3-(Furan-2-yl)aniline are presented below for clear reference in subsequent spectroscopic discussions.

Caption: Molecular structure of 3-(Furan-2-yl)aniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Furan-2-yl)aniline, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum is characterized by two distinct aromatic regions corresponding to the aniline and furan protons, and a broad signal for the amine protons.

Data Interpretation:

-

Aniline Protons (H-2', H-4', H-5', H-6'): These protons appear in the aromatic region, typically between δ 6.6 and 7.3 ppm. The substitution pattern on the aniline ring leads to a complex splitting pattern. H-5' is expected to be a triplet, coupled to H-4' and H-6'. H-2', H-4', and H-6' will appear as multiplets or doublet of doublets.

-

Furan Protons (H-3, H-4, H-5): The furan protons are characteristic. H-5, being adjacent to the oxygen atom, is the most deshielded and typically appears as a doublet of doublets around δ 7.4-7.6 ppm. H-3 and H-4 appear further upfield, often as a multiplet or distinct doublets of doublets around δ 6.3-6.6 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Its chemical shift is variable (typically δ 3.5-4.5 ppm in CDCl₃) and depends on concentration and solvent.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | 7.40 - 7.50 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 | 1H |

| Aniline H | 6.60 - 7.20 | m | - | 4H |

| H-3 | 6.40 - 6.50 | dd | J₃,₄ ≈ 3.4, J₃,₅ ≈ 0.8 | 1H |

| H-4 | 6.30 - 6.40 | dd | J₄,₃ ≈ 3.4, J₄,₅ ≈ 1.8 | 1H |

| -NH₂ | 3.60 - 4.00 | br s | - | 2H |

Note: Data is predicted based on values for closely related structures and standard substituent effects. Actual values may vary based on solvent and experimental conditions.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of 3-(Furan-2-yl)aniline.

Data Interpretation:

-

Furan Carbons: The carbon adjacent to the oxygen (C2 and C5) are the most deshielded in the furan ring, appearing around δ 140-155 ppm. The carbons at the 3 and 4 positions (C3, C4) are more shielded, appearing around δ 105-115 ppm. The carbon attached to the aniline ring (C2) will be a quaternary signal.

-

Aniline Carbons: The carbon bearing the amino group (C1') is typically found around δ 146-148 ppm. The carbon attached to the furan ring (C3') is also a quaternary carbon. The remaining four CH carbons of the aniline ring will appear in the typical aromatic region of δ 113-130 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Furan) | 153 - 156 |

| C1' (Aniline, C-NH₂) | 146 - 148 |

| C5 (Furan) | 141 - 143 |

| C3' (Aniline, C-Furan) | 132 - 135 |

| C5' (Aniline) | 129 - 130 |

| C2', C4', C6' (Aniline) | 113 - 119 |

| C3, C4 (Furan) | 105 - 112 |

Note: These are predicted values based on known data for aniline and 2-substituted furans.[2][3]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Furan-2-yl)aniline. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 3-(Furan-2-yl)aniline will be dominated by absorptions from the N-H bonds of the amine and the C=C and C-H bonds of the aromatic rings.

Data Interpretation & Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3150 - 3000 | Aromatic C-H Stretch | Aniline & Furan Rings | Medium-Weak |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong |

| 1600 & 1500 | Aromatic C=C Stretch | Aniline & Furan Rings | Medium-Strong |

| 1340 - 1260 | Aromatic C-N Stretch | Aniline | Strong |

| 1150 - 1000 | C-O-C Stretch | Furan Ring | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene | Strong |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The strong absorptions related to the aromatic rings confirm the core structure, while the C-O-C stretch is characteristic of the furan moiety.[4][5]

Caption: Standard workflow for FT-IR analysis.

Protocol: FT-IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 3-(Furan-2-yl)aniline sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular formula of 3-(Furan-2-yl)aniline is C₁₀H₉NO, giving it a monoisotopic mass of approximately 159.07 Da. The molecular ion peak [M]⁺ should be observed at m/z 159. As the molecule contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[6]

-

Key Fragmentation Pathways: Electron Ionization (EI) is expected to induce fragmentation. The most likely cleavage occurs at the C-C bond connecting the two rings.

-

Furfuryl Cation: A prominent fragment is often the furfuryl cation or its isomer, the pyrylium cation ([C₅H₅O]⁺), at m/z 81 . This results from the cleavage of the bond between the rings where the charge is retained by the furan-containing fragment.[7]

-

Aniline Radical Cation Fragment: The complementary fragment would be the aniline radical fragment [M - C₅H₅O]⁺ at m/z 78 .

-

Loss of HCN: A common fragmentation pathway for anilines is the loss of HCN (27 Da) from the aniline portion of a fragment, which could lead to subsequent smaller ions.

-

Predicted Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺ | Molecular Ion (M⁺) |

| 81 | [C₅H₅O]⁺ | Furfuryl/Pyrylium cation, often a significant peak |

| 78 | [C₅H₄N]⁺ | Aniline-derived fragment after cleavage |

The Self-Validating Analytical Framework

The true power of spectroscopic characterization lies not in a single technique but in the synergistic and cross-validating nature of multiple methods. For a molecule like 3-(Furan-2-yl)aniline, this framework provides a robust system for confirming its identity and purity.

-

MS Confirms Mass: Mass spectrometry establishes the molecular weight as 159 Da, confirming the elemental formula C₁₀H₉NO.

-

IR Confirms Functional Groups: IR spectroscopy confirms the presence of the key functional groups: a primary amine (-NH₂), aromatic rings (C=C, C-H), and a furan ether linkage (C-O-C).

-

NMR Elucidates the Skeleton: NMR spectroscopy provides the definitive structure. ¹H NMR confirms the presence and connectivity of the 8 aromatic protons and 2 amine protons, while ¹³C NMR confirms the 10-carbon skeleton. The specific chemical shifts and coupling patterns differentiate this isomer from other possibilities, such as 4-(Furan-2-yl)aniline or 3-(Furan-3-yl)aniline.

This multi-technique approach ensures the highest level of scientific integrity, leaving no ambiguity about the identity and structure of the compound under investigation.

Caption: A self-validating workflow for structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]

-

Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the... Retrieved from [Link]

-

Old Dominion University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Methylfuran-2-yl)aniline. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(5-methylfuran-2-yl)aniline (C11H11NO). Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

PubChem. (n.d.). N-(furan-2-ylmethylene)aniline. Retrieved from [Link]

-

Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

IUCr Journals. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO).... Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Nmr studies of lignins. 1. signals due to protons in formyl groups. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines.... Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 4. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure and Properties of 3-(Furan-2-yl)aniline: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 3-(Furan-2-yl)aniline, a significant molecular scaffold in medicinal chemistry and materials science.[1][2] By integrating two electron-rich aromatic systems, this molecule presents unique electronic characteristics that are pivotal to its function as a precursor for novel bioactive compounds and advanced organic materials.[1] This document details a robust computational protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural and electronic properties. We will explore the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The methodologies and analyses presented herein are designed to offer researchers, scientists, and drug development professionals a validated, step-by-step approach to understanding and predicting the behavior of this and similar heterocyclic-aniline systems.

Introduction: The Significance of 3-(Furan-2-yl)aniline

3-(Furan-2-yl)aniline is a versatile chemical intermediate that marries an electron-rich five-membered furan ring with an aniline moiety.[1] This unique π-conjugated structure is a cornerstone in the synthesis of a variety of functional molecules. In pharmacology, it serves as a core motif for developing novel therapeutics, including positive allosteric modulators for treating chronic pain and new classes of antimicrobial agents.[1] In materials science, its electrochemical activity is leveraged in the development of advanced materials like self-healing anticorrosion coatings.[1]

Understanding the fundamental electronic properties of this molecule is critical to rationally designing its derivatives for targeted applications. The distribution of electron density, the energy of frontier orbitals, and the nature of electronic transitions dictate its reactivity, stability, and optical properties. Theoretical and computational studies offer a powerful, efficient, and cost-effective means to probe these characteristics at the molecular level, providing insights that complement and guide experimental work. This guide outlines a standard, high-fidelity computational workflow for achieving this understanding.

Theoretical Background and Computational Methodology

The Rationale for Density Functional Theory (DFT)

For investigating the electronic structure of medium-sized organic molecules like 3-(Furan-2-yl)aniline, Density Functional Theory (DFT) provides an optimal balance between computational accuracy and resource efficiency.[3] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties based on the molecule's electron density. This approach has been extensively validated for predicting the geometric and electronic properties of various aromatic and heterocyclic systems.[4][5][6]

In this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. This is paired with the 6-311++G(d,p) basis set. This Pople-style basis set is robust, providing sufficient flexibility for an accurate description of the molecule by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density distributions.[5][6]

To study excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[4][7] It is an extension of ground-state DFT that allows for the calculation of electronic transition energies and oscillator strengths with reasonable accuracy.[3]

Self-Validating Computational Protocol

The following protocol ensures that the computational results are reliable and reproducible. All calculations can be performed using a quantum chemistry software package like Gaussian.[5]

Step 1: Initial Structure Preparation

-

Construct the 3D structure of 3-(Furan-2-yl)aniline using a molecular modeling program (e.g., GaussView).

-

Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

Step 2: Ground State Geometry Optimization

-

Perform a full geometry optimization in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.

-

This step calculates the lowest energy conformation of the molecule by minimizing forces on all atoms.

Step 3: Vibrational Frequency Analysis

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point (transition state) rather than a stable structure, requiring re-optimization.

Step 4: Calculation of Electronic Properties

-

Using the validated optimized geometry, perform a single-point energy calculation to derive key electronic properties.

-

This includes generating output files for analyzing Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).

Step 5: Excited State Calculations (TD-DFT)

-

Perform a TD-DFT calculation on the optimized ground-state geometry using the B3LYP/6-311++G(d,p) level of theory.

-

Typically, calculating the first 10-20 singlet excited states is sufficient to simulate the main features of the UV-Vis spectrum.

Caption: Computational workflow for theoretical analysis.

Results and Discussion: Electronic Properties

Optimized Molecular Geometry

The optimized geometry reveals key structural features. The aniline molecule is known to be nonplanar, with the NH2 group angled relative to the phenyl ring plane.[8][9][10] In 3-(Furan-2-yl)aniline, the interaction between the furan and aniline π-systems influences the overall planarity. The dihedral angle between the furan and aniline rings is a critical parameter, affecting the degree of π-conjugation. A smaller dihedral angle suggests stronger electronic communication between the two rings.

| Parameter | Calculated Value (Å or °) | Comment |

| C-N Bond Length (Aniline) | Value | Shorter length may indicate increased double-bond character due to resonance. |

| C-C Inter-ring Bond Length | Value | A key indicator of the degree of conjugation between the two rings. |

| Furan-Aniline Dihedral Angle | Value | Determines the extent of π-system overlap. |

| N-H Bond Lengths | Value | Standard values expected for an amino group. |

| Amino Group Out-of-Plane Angle | Value | Electron-donating/withdrawing nature of the furan ring influences this angle.[9] |

| Note: Placeholder "Value" would be replaced with actual output data from the calculation. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The electron density of the HOMO is typically localized over the more electron-rich regions of the molecule. For 3-(Furan-2-yl)aniline, this is expected to be distributed across both the aniline and furan rings, with significant density on the nitrogen atom of the amino group.

-

LUMO: The LUMO's electron density is often located over the π-system, indicating the likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron.[4]

| Parameter | Energy (eV) | Significance |

| EHOMO | Value | Related to Ionization Potential (electron-donating ability). |

| ELUMO | Value | Related to Electron Affinity (electron-accepting ability). |

| ΔE (LUMO - HOMO) | Value | Indicates kinetic stability and electronic transition energy.[5] |

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem approximations to provide quantitative measures of chemical reactivity.

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

A high chemical hardness indicates low reactivity, while high softness suggests high reactivity.

Caption: Derivation of reactivity descriptors from FMOs.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electron density mapped onto the molecular surface, color-coded to represent electrostatic potential. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. These are expected around the nitrogen atom's lone pair and the oxygen atom in the furan ring.

-

Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.[10]

Simulated Electronic Absorption Spectrum (TD-DFT)

The TD-DFT calculation provides data to simulate the UV-Vis absorption spectrum. The results identify the primary electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strength, f).

-

The main absorption bands in π-conjugated systems like this are typically due to π → π* transitions.

-

The lowest energy transition is generally from the HOMO to the LUMO. The calculated energy of this transition should correlate well with the HOMO-LUMO gap.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Value | Value | HOMO → LUMO (e.g., 95%) |

| S0 → S2 | Value | Value | HOMO-1 → LUMO (e.g., 80%) |

| S0 → Sn | Value | Value | ... |

Conclusion

This technical guide has detailed a comprehensive and validated theoretical protocol for characterizing the electronic properties of 3-(Furan-2-yl)aniline. By employing DFT and TD-DFT with the B3LYP functional and 6-311++G(d,p) basis set, researchers can reliably predict the molecule's stable geometry, analyze its frontier molecular orbitals, quantify its chemical reactivity, and simulate its electronic spectrum. The insights gained from this computational approach—from identifying reactive sites via MEP maps to understanding electronic stability through the HOMO-LUMO gap—are instrumental for the rational design of new derivatives in pharmacology and materials science. This framework serves as a robust starting point for further in silico investigations aimed at tuning the electronic properties of this important molecular scaffold for specific, high-value applications.

References

-

Dadras, A., Nateghi, M. R., & Kalantari-Fotooh, F. (2018). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research, 6(3), 463-478. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

-

Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80, 1107-1115. [Link]

-

Popelier, P. et al. (n.d.). Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]

-

OUCI. (n.d.). A DFT and TDDFT investigation of interactions between 1-hydroxypyrene and aromatic amino acids. OUCI. [Link]

-

ResearchGate. (2021). Density Functional Theory Studies of Structural Nonlinear Optic and Electronic Properties of Chalcone (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one Molecule. [Link]

-

ResearchGate. (n.d.). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. Request PDF. [Link]

-

DergiPark. (2021). Density Functional Theory Studies of Structural Nonlinear Optic and Electronic Properties of Chalcone (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 63-68. [Link]

-

Ivanova, Y. M., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(21), 5039. [Link]

-

Zgou, H., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(42), 26233-26245. [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS, 13(2), 2562-2569. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 5. researchgate.net [researchgate.net]

- 6. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Density Functional Theory Studies of Structural Nonlinear Optic and Electronic Properties of Chalcone (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one Molecule [dergipark.org.tr]

- 7. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. afit.edu [afit.edu]

- 9. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 10. journaleras.com [journaleras.com]

Quantum chemical calculations for furan-aniline derivatives

An In-Depth Technical Guide to Quantum Chemical Calculations for Furan-Aniline Derivatives in Drug Discovery

Foreword

Furan-aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1][2][3]. The functional versatility and synthetic accessibility of this heterocyclic framework make it a focal point for the development of novel therapeutic agents. As we move beyond traditional trial-and-error synthesis, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular structure, reactivity, and interaction at the quantum level[4][5]. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to accelerate the rational design of furan-aniline-based drug candidates. We will navigate the theoretical underpinnings and practical workflows, transforming abstract quantum mechanical data into actionable intelligence for drug discovery.

Theoretical Foundations: Choosing the Right Tools for the Task

The central premise of computational chemistry is to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties. However, for polyatomic systems like furan-aniline derivatives, exact solutions are computationally intractable. We must therefore rely on robust approximations.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for quantum chemical investigations of organic molecules. Instead of tackling the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. This approach offers an exceptional balance of computational efficiency and accuracy[6].

-

The Causality of Functional and Basis Set Selection: The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation (XC) functional and the basis set.

-

Exchange-Correlation Functional: The XC functional approximates the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a universally popular choice that provides reliable geometries and thermochemical data for a wide range of organic compounds[6][7]. For systems with significant charge-transfer character or for more accurate electronic property predictions, range-separated hybrids like CAM-B3LYP or ωB97XD (which includes a dispersion correction) are often superior[8][9].

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are common. A 6-31G(d) or 6-31G** basis set is often a good starting point, representing a valence double-zeta set with polarization functions on heavy atoms (d) and optionally on hydrogens (p)[6]. For higher accuracy, a triple-zeta basis set like 6-311++G(d,p) , which includes diffuse functions (++) to better describe lone pairs and anions, is recommended[8][10]. The lack of polarization functions can lead to incorrect geometries, especially for systems containing heteroatoms like the oxygen and nitrogen in furan-aniline[8].

-

Time-Dependent DFT (TD-DFT): Illuminating Electronic Excitations

To understand a molecule's interaction with light—crucial for applications like photodynamic therapy or designing spectroscopic probes—we must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, allowing for the simulation of UV-Vis absorption spectra with reasonable accuracy and computational cost[9][11][12].

A Validated Workflow for In Silico Characterization

A rigorous and reproducible computational protocol is the cornerstone of trustworthy results. The following workflow is a self-validating system designed to ensure that calculated properties correspond to a true, stable molecular conformation.

Diagram: Quantum Chemical Calculation Workflow

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology

Objective: To determine the ground-state geometry and electronic properties of a furan-aniline derivative.

Software: Gaussian 16, GaussView 6[13][14], ORCA[12].

-

Structure Generation:

-

Geometry Optimization:

-

Rationale: This step finds the lowest energy conformation of the molecule, a prerequisite for all subsequent calculations.

-

Procedure: Set up a geometry optimization calculation.

-

Keywords (Gaussian): #p opt B3LYP/6-311G(d,p) scrf=(solvent=water)

-

Explanation: opt requests optimization. B3LYP/6-311G(d,p) specifies the level of theory. The scrf keyword can be added to model the implicit effect of a solvent (e.g., water), which is crucial for biological relevance.

-

-

Frequency Analysis:

-

Rationale (Self-Validation): This is a critical validation step. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state (saddle point), not a stable structure.

-

Procedure: Perform a frequency calculation using the optimized geometry from the previous step.

-

Keywords (Gaussian): #p freq B3LYP/6-311G(d,p) scrf=(solvent=water)

-

Verification: Open the output file and search for "Frequencies --". Confirm that all values are positive. If an imaginary frequency is found, perturb the structure along the corresponding vibrational mode and re-optimize.

-

-

Single-Point Calculation & Property Analysis:

-

Rationale: With a validated minimum-energy structure, we can now perform higher-level calculations to obtain accurate electronic properties without the high cost of re-optimizing the geometry.

-

Procedure: Using the validated geometry, run a single-point energy calculation.

-

Keywords (Gaussian): #p B3LYP/6-311G(d,p) pop=NBO geom=check guess=read

-

Explanation: pop=NBO requests Natural Bond Orbital analysis. geom=check guess=read instructs Gaussian to use the geometry and wavefunction from the checkpoint file of the frequency calculation. This is an efficient way to chain jobs.

-

Key Molecular Descriptors and Their Interpretation in Drug Design

The output of quantum chemical calculations provides a wealth of numerical data. The true expertise lies in translating this data into chemical insight.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals[17].

-

HOMO Energy: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor (nucleophile).

-

LUMO Energy: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor (electrophile)[18].

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron[17][19][20]. In drug design, this gap can correlate with the molecule's reactivity towards a biological target[18].

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface[21]. It is an invaluable tool for predicting intermolecular interactions.

-

Interpretation: The map is color-coded. Regions of negative potential (typically red/orange) are rich in electrons and are susceptible to electrophilic attack. These areas, like the lone pairs on oxygen or nitrogen, are prime sites for hydrogen bonding[22][23]. Regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack[22][24].

-

Application: For a furan-aniline derivative, the MEP map can instantly reveal the most likely hydrogen bond donor/acceptor sites, which is critical for predicting how the molecule will orient itself within a protein's binding pocket[21].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs, aligning with the familiar Lewis structure concept[25][26][27].

-

Natural Atomic Charges: NBO provides a more robust calculation of atomic charges than simpler methods like Mulliken analysis. This helps in understanding the charge distribution and dipole moment of the molecule.

-

Donor-Acceptor Interactions: The analysis quantifies stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions correspond to delocalization or hyperconjugation effects and can explain the molecule's electronic stability and reactivity.

Diagram: Linking Descriptors to Drug Properties

Caption: The relationship between calculated descriptors and drug properties.

Case Study: Analysis of a Substituted Furan-Aniline Derivative

Let's consider a hypothetical furan-aniline derivative with an electron-withdrawing group (EWG, e.g., -NO₂) and an electron-donating group (EDG, e.g., -OCH₃) on the aniline ring to illustrate the power of these analyses.

Table 1: Calculated Properties for Substituted Furan-Aniline Derivatives

(Data is illustrative, calculated at the B3LYP/6-311G(d,p) level)

| Derivative | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |

| Unsubstituted | -5.85 | -1.25 | 4.60 | 2.1 |

| -OCH₃ (EDG) | -5.60 | -1.15 | 4.45 | 2.8 |

| -NO₂ (EWG) | -6.25 | -2.05 | 4.20 | 5.5 |

Analysis of Results:

-

The EDG (-OCH₃) raises the HOMO energy, making the molecule a better electron donor. The HOMO-LUMO gap is slightly reduced compared to the unsubstituted version.

-

The **EWG (-NO₂) ** significantly lowers both the HOMO and LUMO energies, making the molecule a better electron acceptor. Critically, it results in the smallest HOMO-LUMO gap, indicating the highest chemical reactivity of the three[19][20]. This increased reactivity could translate to higher biological activity but may also suggest lower metabolic stability.

-

The dipole moment increases dramatically with the EWG, indicating greater polarity. This has direct implications for solubility and membrane permeability, key components of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling[5].

These calculations provide a quantitative basis for prioritizing which derivatives to synthesize and test experimentally, saving significant time and resources. They form the basis for developing Quantitative Structure-Activity Relationship (QSAR) models, where these quantum chemical descriptors are correlated with biological activity[28][29][30].

Conclusion

Quantum chemical calculations, grounded in methods like DFT and TD-DFT, offer a powerful, predictive framework for the study of furan-aniline derivatives in drug discovery. By following a validated computational workflow, researchers can reliably determine key molecular properties such as frontier orbital energies, electrostatic potential, and charge distribution. These descriptors are not merely theoretical constructs; they provide direct, actionable insights into a molecule's chemical reactivity, potential for intermolecular interactions, and ADMET characteristics. Integrating these in silico techniques into the drug design pipeline enables a more rational, hypothesis-driven approach to lead optimization, ultimately accelerating the journey from molecular concept to clinical candidate.

References

-

Computational chemistry and its applications in medicine: a review. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

-

Melleri, M. (2024). Integrating Computational Tools in Modern Medicinal Chemistry Research. Der Pharma Lett, 16, 13-14. Retrieved January 12, 2026, from [Link]

-

How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

-

Le Guennic, B., & Jacquemin, D. (2015). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 11(5), 2349-2356. Retrieved January 12, 2026, from [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology, 20(20), 3245-3250. Retrieved January 12, 2026, from [Link]

-

Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. Retrieved January 12, 2026, from [Link]

-

HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Retrieved January 12, 2026, from [Link]

-

Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (2002). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. (2025, December 16). Oreate AI Blog. Retrieved January 12, 2026, from [Link]

-

How to interpret a map of electrostatic potential (MEP)? (2018, March 13). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research. Retrieved January 12, 2026, from [Link]

-

Application of Computational Chemistry in Drug Design and Organic. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]

-

Quantum-Chemical Descriptors in QSAR/QSPR Studies. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Electrostatic Potential maps. (2023, January 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Dunnington, B. D., & Schmidt, J. R. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. Journal of Chemical Theory and Computation, 8(6), 1902-1911. Retrieved January 12, 2026, from [Link]

-

MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. (2025, September 24). YouTube. Retrieved January 12, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved January 12, 2026, from [Link]

-

Natural Bond Orbital Analysis. (n.d.). Protheragen. Retrieved January 12, 2026, from [Link]

-

NATURAL BOND ORBITAL 7.0 HOME. (n.d.). nbo7.chem.wisc.edu. Retrieved January 12, 2026, from [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025, May 15). YouTube. Retrieved January 12, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Georg-August-Universität Göttingen. Retrieved January 12, 2026, from [Link]

-

Tutorial - Quantum Chemistry - Intro to Gaussian Part II. (2020, June 26). School of Chemical Sciences KB. Retrieved January 12, 2026, from [Link]

-

UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials - FACCTs. Retrieved January 12, 2026, from [Link]

-

A simulation of the UV–Vis spectrum of dyes D1 to D6 using TD-DFT/CAM-B3LYP at the 6-31G**(d,p) level. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747-1760. Retrieved January 12, 2026, from [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020, October 12). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Atanasova, M., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6565. Retrieved January 12, 2026, from [Link]

-

Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. (2025, November 13). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity of Furan Derivatives. (2011, April 1). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Gaussian Tutorial (Lec-7) Control Temperature and Pressure in Gaussian Calculations. (2025, October 25). YouTube. Retrieved January 12, 2026, from [Link]

-

Quantum chemical descriptors in quantitative structure–activity relationship models and their applications. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

-

ubiquity of B3LYP/6-31G. (2016, January 15). Reddit. Retrieved January 12, 2026, from [Link]

-

GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved January 12, 2026, from [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019, April 22). ACS Omega. Retrieved January 12, 2026, from [Link]

-

The UV–Vis. spectra of the complex systems (dye–TiO2) using TD–DFT with Lanl2DZ/ B3LYP level. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Gaussian & GaussView Tutorial Videos. (2019, July 19). Gaussian.com. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity studies of furan derivatives. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activities of furan derivatives. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Review on QSAR and Its Application. (2024, August 20). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Basis Sets. (2021, May 17). Gaussian.com. Retrieved January 12, 2026, from [Link]

-

Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021, October 2). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. steeronresearch.com [steeronresearch.com]

- 6. reddit.com [reddit.com]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]